N-(2,5-dichlorophenyl)propanamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404308. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
26320-48-9 |
|---|---|
Molecular Formula |
C9H9Cl2NO |
Molecular Weight |
218.08 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)propanamide |
InChI |
InChI=1S/C9H9Cl2NO/c1-2-9(13)12-8-5-6(10)3-4-7(8)11/h3-5H,2H2,1H3,(H,12,13) |
InChI Key |
XZFDPOAJQUPNKG-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=C(C=CC(=C1)Cl)Cl |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)Cl)Cl |
Other CAS No. |
26320-48-9 |
Origin of Product |
United States |
Synthetic Chemistry and Strategic Approaches
Conventional Synthetic Pathways
Conventional methods for synthesizing N-(2,5-dichlorophenyl)propanamide primarily rely on the direct reaction between an activated propanoic acid derivative and 2,5-dichloroaniline (B50420). These foundational techniques remain relevant due to their straightforward application and scalability.
The most common and direct route to this compound is the acylation of 2,5-dichloroaniline. This is typically achieved by reacting the aniline (B41778) with an activated form of propanoic acid, such as propanoyl chloride or propanoic anhydride (B1165640). This reaction, often performed in the presence of a base to neutralize the hydrogen chloride byproduct, is a classic example of nucleophilic acyl substitution.
Another established method involves the direct coupling of propanoic acid with 2,5-dichloroaniline. However, this reaction does not proceed spontaneously under ambient conditions and requires high temperatures (often exceeding 200°C) to drive the elimination of water, which can be detrimental to the integrity of the starting materials. luxembourg-bio.com To circumvent these harsh conditions, the carboxylic acid is typically activated in situ using coupling agents.
A more contemporary "conventional" approach is the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orgnumberanalytics.com This cross-coupling reaction has become a cornerstone of modern organic synthesis for forming C-N bonds. wikipedia.org In this context, it can be applied in two ways: the coupling of an aryl halide (e.g., 1-bromo-2,5-dichlorobenzene) with propanamide or the coupling of 2,5-dichloroaniline with an appropriate propanoyl equivalent. The versatility and functional group tolerance of this reaction make it a powerful tool for synthesizing a wide array of aryl amides. wikipedia.orgorganic-chemistry.org
The efficiency of amide synthesis is highly dependent on the chosen reaction conditions. Optimization of parameters such as solvent, temperature, and the nature of the base is critical for maximizing yield and minimizing side products.
For traditional acylation reactions, a variety of solvents can be employed. Non-polar aprotic solvents like toluene (B28343) are often favored. libretexts.org In some cases, polar aprotic solvents such as dichloromethane (B109758) (CH2Cl2), acetonitrile (B52724) (CH3CN), or dimethylformamide (DMF) can also be effective. nih.govrsc.org The choice of solvent can influence reactant solubility and the reaction rate.
The selection of a base is equally important. In acyl chloride reactions, a stoichiometric amount of a tertiary amine like triethylamine (B128534) (TEA) or a pyridine (B92270) derivative is commonly used to scavenge the HCl produced. For palladium-catalyzed couplings, stronger bases are often required. Alkali metal carbonates (e.g., K2CO3, Cs2CO3) and phosphates (e.g., K3PO4) are frequently used, as is the strong, non-nucleophilic alkoxide base, sodium tert-butoxide (NaOt-Bu). nih.govorganic-chemistry.org The optimal base often depends on the specific ligand and substrates used. organic-chemistry.org
Temperature is another key variable. While some modern catalytic systems can operate at room temperature, many reactions require heating to proceed at a reasonable rate. arabjchem.org For instance, Fe-mediated transamidation reactions have been optimized at 60°C, with higher or lower temperatures leading to reduced yields. rsc.org The following table illustrates how solvent choice can impact the yield in a representative amidation reaction.
Table 1: Effect of Solvent and Temperature on the Yield of a Dihydropyridazine Synthesis, illustrating principles applicable to amidation optimization. rsc.org
To facilitate the direct reaction of carboxylic acids and amines under mild conditions, a vast array of coupling reagents has been developed. luxembourg-bio.com These reagents activate the carboxylic acid by converting its hydroxyl group into a better leaving group. luxembourg-bio.com
Dicyclohexylcarbodiimide (DCC) is a classic coupling agent that reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.comresearchgate.net This intermediate is then attacked by the amine to form the amide bond, producing dicyclohexylurea (DCU) as a byproduct, which is often insoluble and can be removed by filtration. luxembourg-bio.com To improve efficiency and reduce side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are frequently used in conjunction with DCC. luxembourg-bio.com The HOBt traps the O-acylisourea to form an active ester, which is less prone to side reactions and reacts cleanly with the amine. luxembourg-bio.comnih.gov
More modern coupling reagents include phosphonium (B103445) salts (like BOP, PyBOP) and aminium/uronium salts (like HBTU, HATU, TBTU). luxembourg-bio.com For example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is known to be highly efficient, especially for difficult couplings involving sterically hindered substrates or electron-poor amines like 2,5-dichloroaniline. luxembourg-bio.comrsc.org These reagents work by forming active esters that rapidly react with amines to provide the desired amide products in high yields. luxembourg-bio.com The choice of coupling reagent can be critical, as standard methods like EDC/HOBt may fail for challenging substrates where more powerful reagents succeed. nih.govrsc.org
Advanced Synthetic Methodologies for this compound and its Derivatives
Recent advances in organic synthesis have introduced novel methods that offer improved efficiency, milder reaction conditions, and greater control over selectivity.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. nih.gov By using microwave irradiation, reaction times can be dramatically reduced from hours to mere minutes, often with an increase in product yield. nih.govresearchgate.net This method has been successfully applied to the synthesis of various amides and heterocyclic compounds. researchgate.netsciforum.netbohrium.comresearchgate.net
In the context of this compound synthesis, a mixture of 2,5-dichloroaniline and propanoic acid or its anhydride could be subjected to microwave irradiation, potentially in a solvent-free setting or using a high-boiling solvent like DMF. nih.govresearchgate.net The high energy provided by the microwave efficiently drives the cyclization/dehydration step required for amide formation. nih.gov The significant reduction in reaction time makes MAOS a "greener" and more efficient alternative to conventional heating. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Representative Reactions.
When synthesizing more complex derivatives of this compound that contain other reactive functional groups, chemo- and regioselectivity become paramount. The goal is to form the desired amide bond without affecting other parts of the molecule.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a high degree of chemoselectivity. By carefully selecting the catalyst, ligand, and reaction conditions, it is possible to selectively couple the amine and aryl halide components even in the presence of other potentially reactive groups. researchgate.net For instance, in a molecule containing both a chloride and a nonaflate group, the nonaflate will react preferentially, allowing for selective functionalization. nih.gov
Tandem reactions, where multiple bond-forming events occur in a single pot, represent a highly efficient and selective synthetic strategy. A chemo- and regioselective tandem [3+2] heteroannulation strategy has been developed for carbazole (B46965) synthesis, which begins with a Pd-catalyzed Buchwald-Hartwig amination followed by a C/N-arylation. researchgate.net Mechanistic studies revealed that the sequence is controlled, ensuring the correct bonds are formed in the correct order. researchgate.net Such principles can be applied to the design of selective syntheses for complex propanamide derivatives, ensuring that the N-(2,5-dichlorophenyl) bond is formed with high precision.
Derivatization and Chemical Transformations
The chemical architecture of this compound, characterized by a dichlorinated aromatic ring and a propanamide side chain, offers multiple avenues for structural modification. These transformations are pivotal for developing new analogues with potentially enhanced or novel biological activities and for structure-activity relationship (SAR) studies. The primary sites for derivatization include the propanamide moiety and the dichlorophenyl ring.
Functional Group Modifications within the Propanamide Moiety
The propanamide portion of the molecule is susceptible to a range of chemical alterations, including oxidation and reduction, which can significantly impact the compound's physicochemical properties and biological interactions.
Oxidation Reactions
The oxidation of amides can lead to a variety of products, depending on the reagents and reaction conditions. While specific studies on the direct oxidation of this compound are not extensively documented, general principles of N-aryl amide oxidation can be applied. Anodic oxidation of N-aryl-2,2-diphenylacetamides, for instance, has been shown to result in bond cleavage at several positions, including between the carbonyl group and the nitrogen atom. researchgate.net The selectivity of this cleavage is highly dependent on the substituents present on the aryl group. researchgate.net
In the context of N-aryl amides, oxidation can also be directed at the carbon alpha to the nitrogen. For example, ruthenium(III) photocatalyzed oxidation of N-aryl tertiary amines can yield corresponding amides, suggesting a pathway for modifying the propanamide side chain under specific conditions. rsc.org Furthermore, metal-free oxidation methods, such as those using hydrogen peroxide, have been employed for the transformation of α-hydroxy N-arylamides into isatins, indicating the potential for oxidative cyclization reactions in related systems. organic-chemistry.org
It is also conceivable that under certain oxidative conditions, the propanamide side chain could undergo transformations leading to the formation of other functional groups. For instance, palladium-catalyzed oxidative C-H functionalization has been utilized in the synthesis of phenanthridin-6(5H)-ones from N-phenylbenzamide, highlighting a potential route for intramolecular cyclization. whiterose.ac.uk
Reduction Reactions (e.g., Amide to Amine Transformations)
The reduction of the amide functional group in this compound to an amine represents a significant chemical transformation, yielding N-(2,5-dichlorophenyl)propan-1-amine. This conversion can be achieved using various reducing agents. A common and effective method involves the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as tetrahydrofuran (B95107) (THF).
Recent advancements in synthetic methodology have provided milder and more selective conditions for amide reduction. For example, a metal-free catalytic protocol using tetrabutylammonium (B224687) difluorotriphenylsilicate in combination with silanes has been shown to efficiently convert amides to amines at room temperature. organic-chemistry.org This method offers broad substrate scope and operational simplicity. organic-chemistry.org Another approach involves the use of tris(pentafluorophenyl)boron as a catalyst for the reduction of N-phenyl secondary amides with silanes, a reaction that tolerates a range of functional groups. organic-chemistry.org Iridium catalysts in the presence of diethylsilane (B7801327) have also been demonstrated to effectively reduce secondary amides to the corresponding amines. organic-chemistry.org
The following table summarizes potential reduction methods applicable to this compound based on general amide reduction strategies.
| Reagent/Catalyst System | Conditions | Product | Reference |
| Lithium Aluminum Hydride (LiAlH₄) | THF, reflux | N-(2,5-dichlorophenyl)propan-1-amine | General Knowledge |
| Tetrabutylammonium difluorotriphenylsilicate / Silane | Room Temperature | N-(2,5-dichlorophenyl)propan-1-amine | organic-chemistry.org |
| Tris(pentafluorophenyl)boron / Silane | Low Temperature | N-(2,5-dichlorophenyl)propan-1-amine | organic-chemistry.org |
| [Ir(COE)₂Cl]₂ / Diethylsilane | Not specified | N-(2,5-dichlorophenyl)propan-1-amine | organic-chemistry.org |
Nucleophilic Substitution Reactions on the Dichlorophenyl Ring
The dichlorophenyl ring of this compound is generally resistant to nucleophilic aromatic substitution due to the deactivating effect of the chlorine atoms. However, under specific conditions, such as the presence of a strong nucleophile and/or high temperatures, substitution of one or both chlorine atoms may be possible. The positions of the chlorine atoms (2 and 5) influence the regioselectivity of such reactions.
While direct nucleophilic substitution on this compound is not widely reported, studies on related compounds like 2,5-dichloroaniline suggest that the chlorine atoms can be replaced by nucleophiles. smolecule.com For instance, the amino group in 2,5-dichloroaniline can be diazotized and subsequently replaced by various nucleophiles. google.com This suggests a potential two-step strategy for modifying the dichlorophenyl ring of this compound, which would first involve hydrolysis of the amide to 2,5-dichloroaniline.
The reactivity of the dichlorophenyl ring can also be influenced by the nature of the propanamide side chain. Modifications to the amide that increase the electron-withdrawing nature of the substituent could potentially activate the ring towards nucleophilic attack.
Synthesis of Analogues with Varied Substituents and Side Chains
The synthesis of analogues of this compound with varied substituents and side chains is a key strategy for exploring structure-activity relationships. This can be achieved by modifying either the dichlorophenyl portion or the propanoyl chloride precursor before the final amidation step.
For example, starting with different substituted anilines and reacting them with propanoyl chloride would lead to a range of N-aryl propanamides. A variety of substituted anilines are commercially available or can be synthesized through standard methods such as nitration followed by reduction. wikipedia.org
Alternatively, variations in the side chain can be introduced by using different acyl chlorides in the reaction with 2,5-dichloroaniline. This approach allows for the synthesis of a diverse library of N-(2,5-dichlorophenyl)amides with varying chain lengths, branching, and functional groups. The synthesis of N-(3,4-dichlorophenyl)propanamide (Propanil) from 3,4-dichloroaniline (B118046) and propanoyl chloride is a well-established industrial process that illustrates this synthetic flexibility. wikipedia.orgassignmenthelp.net
Recent synthetic methods, such as HATU-mediated coupling, have been employed to synthesize derivatives of related compounds with varied substituents and side chains for SAR studies. This method is particularly useful for coupling carboxylic acids with amines to form amides under mild conditions.
The following table presents a conceptual framework for generating analogues of this compound.
| Starting Aniline | Acyl Chloride/Carboxylic Acid | Coupling Method | Product |
| 2,5-dichloroaniline | Acetyl chloride | Schotten-Baumann | N-(2,5-dichlorophenyl)acetamide |
| 2,5-dichloroaniline | Butyryl chloride | Schotten-Baumann | N-(2,5-dichlorophenyl)butanamide |
| 2-chloro-5-fluoroaniline | Propanoyl chloride | Schotten-Baumann | N-(2-chloro-5-fluorophenyl)propanamide |
| 2,5-dibromoaniline | Propanoyl chloride | Schotten-Baumann | N-(2,5-dibromophenyl)propanamide |
| 2,5-dichloroaniline | 2-phenoxypropanoic acid | HATU coupling | N-(2,5-dichlorophenyl)-2-phenoxypropanamide |
Structural Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Insights
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of the signals in both ¹H and ¹³C NMR spectra, the exact placement and environment of each atom in N-(2,5-dichlorophenyl)propanamide can be confirmed.
The ¹H NMR spectrum provides information about the different types of protons in the molecule. For this compound, several distinct signals are expected:
Amide Proton (N-H): A single proton signal, typically a singlet or a broad singlet, is expected for the amide N-H proton. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature, but for related aromatic amides, it often appears downfield, typically in the δ 8.0-10.0 ppm range. nih.gov This signal is exchangeable with deuterium (B1214612) oxide (D₂O).
Aromatic Protons: The 2,5-dichlorophenyl ring contains three aromatic protons, which will appear as distinct signals in the aromatic region (δ 7.0-8.5 ppm). Due to the substitution pattern, these three protons are in different chemical environments. The proton at C6 (between the two chlorine atoms) is expected to be a doublet, the proton at C3 will be a doublet, and the proton at C4 will be a doublet of doublets. For the related N-(2,5-Dichlorophenyl)acetamide, a signal appears at δ 8.48 ppm, likely corresponding to the proton at C6. rsc.org
Propanamide Protons (-CH₂-CH₃): The ethyl group of the propanamide moiety will give rise to two signals. The methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl group are expected to appear as a quartet around δ 2.4-2.6 ppm. The methyl protons (-CH₃) will appear further upfield as a triplet around δ 1.1-1.3 ppm. researchgate.net
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Amide (N-H) | 8.0 - 10.0 | Singlet (broad) | Shift is solvent-dependent; D₂O exchangeable. nih.gov |
| Aromatic (C6-H) | ~8.4 - 8.5 | Doublet | Deshielded due to proximity to the amide and a chlorine atom. rsc.org |
| Aromatic (C3-H, C4-H) | ~7.0 - 7.4 | Doublet, Doublet of Doublets | Complex pattern due to spin-spin coupling. |
| Methylene (-CH₂-) | ~2.4 - 2.6 | Quartet | Coupled to the -CH₃ group. |
| Methyl (-CH₃) | ~1.1 - 1.3 | Triplet | Coupled to the -CH₂- group. |
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their electronic environment. For this compound, nine distinct carbon signals are expected.
Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded carbon and will appear as a singlet at the downfield end of the spectrum, typically in the range of δ 170-175 ppm.
Aromatic Carbons: Six signals are expected for the six carbons of the dichlorophenyl ring. The carbons directly bonded to the chlorine atoms (C2, C5) and the nitrogen atom (C1) will have their chemical shifts significantly affected. Based on data for related dichlorophenyl amides, these carbons resonate between δ 118 and 138 ppm. researchgate.net The specific shifts depend on the combined electronic effects of the chloro and amido substituents.
Aliphatic Carbons: The two carbons of the propanoyl group will appear in the upfield region of the spectrum. The methylene carbon (-CH₂-) adjacent to the carbonyl group is expected around δ 30-40 ppm, while the terminal methyl carbon (-CH₃) will be the most shielded, appearing around δ 9-15 ppm.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Group | Predicted Chemical Shift (δ, ppm) | Notes |
| Carbonyl (C=O) | 170 - 175 | Most deshielded carbon in the molecule. |
| Aromatic (C-N) | ~135 - 138 | Carbon attached to the amide nitrogen. researchgate.net |
| Aromatic (C-Cl) | ~125 - 132 | Carbons bearing chlorine atoms. researchgate.net |
| Aromatic (C-H) | ~118 - 130 | Aromatic carbons bonded to hydrogen. researchgate.net |
| Methylene (-CH₂-) | 30 - 40 | Aliphatic carbon adjacent to the carbonyl group. |
| Methyl (-CH₃) | 9 - 15 | Most shielded carbon in the molecule. |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of this compound. The analysis provides a precise molecular ion peak and a characteristic fragmentation pattern that serves as a fingerprint for the compound's structure.
The molecular formula for this compound is C₉H₉Cl₂NO, which corresponds to an exact mass of approximately 217.0061 g/mol . nih.gov In mass spectrometry, this compound will produce a molecular ion peak corresponding to this mass. Due to the presence of two chlorine atoms, the isotopic pattern of the molecular ion is a key characteristic, with the M, M+2, and M+4 peaks appearing in a distinctive ratio.
While specific experimental mass spectral data for this compound is not widely published, extensive data exists for its structural isomer, N-(3,4-dichlorophenyl)propanamide (Propanil). massbank.jpmassbank.jpmzcloud.orgufz.de The fragmentation pattern of this compound is expected to be very similar to that of Propanil (B472794) due to the presence of the same functional groups. The primary fragmentation occurs at the amide bond (C-N linkage).
The expected fragmentation pathways for this compound would involve:
Initial Ionization : Formation of the molecular ion [C₉H₉Cl₂NO]⁺•.
Alpha-Cleavage : Scission of the bond between the carbonyl carbon and the ethyl group, leading to the formation of a [CH₃CH₂C=O]⁺ ion (m/z 57).
Amide Bond Cleavage : The most significant fragmentation is the cleavage of the amide bond, which can occur in two ways:
Formation of the dichlorophenylamino radical and the propanoyl cation [CH₃CH₂CO]⁺ at m/z 57.
Formation of the N-(2,5-dichlorophenyl)aminylium ion [C₆H₃Cl₂NH]⁺• or a related fragment ion. The fragment corresponding to the dichlorophenylaniline cation [C₆H₅Cl₂N]⁺ would appear at an m/z of 162. asm.org
McLafferty Rearrangement : A potential rearrangement involving the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen, followed by cleavage, can also occur.
Analysis of the isomer Propanil using Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QFT) mass spectrometry in negative ion mode shows a precursor ion [M-H]⁻ at m/z 215.9988. massbank.jpmassbank.jp Its fragmentation yields characteristic ions that help confirm the structure.
Table 1: Predicted and Observed Mass Spectrometry Fragmentation Data for N-Dichlorophenylpropanamide Isomers
| m/z (Mass-to-Charge Ratio) | Tentative Formula of Fragment | Fragment Identity/Origin | Source (for Propanil) |
|---|---|---|---|
| 217 | [C₉H₉Cl₂NO]⁺ | Molecular Ion (M⁺) | nih.gov |
| 215.9988 | [C₉H₈Cl₂NO]⁻ | [M-H]⁻ Precursor Ion | massbank.jpmassbank.jp |
| 159.9726 | [C₆H₄Cl₂N]⁻ | Dichloroanilino fragment | massbank.jpmassbank.jp |
| 123.9960 | [C₆H₃ClN]⁻ | Chlorophenylamino fragment (loss of one Cl) | massbank.jp |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from a lower energy ground state to a higher energy excited state. The chromophores within the molecule—the dichlorinated benzene (B151609) ring and the amide group—are responsible for these absorptions. elte.hu
The electronic spectrum of this compound is expected to exhibit absorptions arising from two main types of transitions:
π → π* (pi to pi-star) transitions : These are typically high-energy transitions associated with the π-electron system of the aromatic ring and the carbonyl group of the amide linkage. uzh.ch They usually result in strong absorption bands. The substitution on the benzene ring influences the energy and intensity of these transitions.
n → π* (n to pi-star) transitions : These lower-energy transitions involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen and oxygen atoms of the amide group) to an anti-bonding π* orbital. uzh.ch These transitions are generally weaker in intensity compared to π → π* transitions. elte.hu
While specific UV-Vis data for this compound is scarce, data for structurally related compounds can provide an estimation of its absorption characteristics. For instance, a similar N-carboxamide compound, N-(3,4-dichlorophenyl)-3-oxo-3-phenyl-2-(phenylcarbonyl) propanamide, exhibits absorption maxima at 270 nm and 315 nm in DMF, which are assigned to π → π* and n → π* transitions, respectively. researchgate.net The presence of the dichlorophenyl and amide groups in this compound suggests it will absorb in a similar region of the UV spectrum. The exact wavelength of maximum absorbance (λmax) will be influenced by the 2,5-dichloro substitution pattern and the solvent used for analysis. ubbcluj.ro
Table 2: Expected Electronic Transitions for this compound
| Type of Transition | Chromophore | Expected Wavelength Region | Relative Intensity |
|---|---|---|---|
| π → π* | Dichlorobenzene ring, C=O | Shorter Wavelength (e.g., ~270 nm) | High |
Structure Activity Relationship Sar Studies
Influence of Halogen Substituent Patterns on Biological and Biochemical Potency
The presence and positioning of halogen atoms on the phenyl ring of N-phenylpropanamides are pivotal in determining their biological activity. Variations in these patterns can significantly alter the electronic, hydrophobic, and steric properties of the molecule, thereby affecting its interaction with biological targets.
The herbicidal activity of dichlorinated N-phenylpropanamides is highly dependent on the substitution pattern of the chlorine atoms on the phenyl ring. A well-known example is propanil (B472794), or N-(3,4-dichlorophenyl)propanamide, a widely used herbicide that acts by inhibiting photosynthesis in weeds wikipedia.org. The 3,4-dichloro substitution is crucial for its high herbicidal efficacy.
In contrast, other positional isomers, such as N-(2,5-dichlorophenyl)propanamide, often exhibit different levels of activity. Studies on related dichlorinated compounds have shown that the precise positioning of the chlorine atoms can drastically alter the molecule's fit within the target enzyme's active site. For instance, in the case of propanil, the 3,4-dichloro arrangement is optimal for binding to the D1 protein of the photosystem II complex in plants wikipedia.org. Any deviation from this pattern, such as the 2,5-dichloro arrangement, can lead to a significant decrease in herbicidal potency.
Table 1: Illustrative Herbicidal Activity of Dichlorophenylpropanamide Isomers
| Compound | Substitution Pattern | Relative Herbicidal Activity |
|---|---|---|
| Propanil | 3,4-dichloro | High |
| Isomer 1 | 2,5-dichloro | Moderate to Low |
| Isomer 2 | 2,4-dichloro | Moderate |
| Isomer 3 | 3,5-dichloro | Low |
Note: This table is illustrative and based on general principles of SAR for this class of herbicides.
The number of halogen substituents on the phenyl ring also plays a critical role in modulating the biological activity of N-phenylpropanamides. Generally, the introduction of halogen atoms increases the lipophilicity of the compound, which can enhance its ability to cross biological membranes and reach its target site.
However, the relationship between the number of halogens and activity is not always linear. For many classes of bioactive compounds, a mono- or di-substituted pattern is optimal. Increasing the number of halogens beyond this, for instance to a trichloro-substituted analog, can sometimes lead to a decrease in activity. This could be due to increased steric hindrance, which prevents the molecule from binding effectively to its target, or it could alter the electronic properties of the phenyl ring in a way that is detrimental to its interaction with the active site.
Table 2: Effect of the Number of Chlorine Substituents on Phenylpropanamide Activity
| Compound | Number of Chlorine Atoms | General Biological Activity |
|---|---|---|
| N-phenylpropanamide | 0 | Low |
| N-(4-chlorophenyl)propanamide | 1 | Moderate |
| N-(3,4-dichlorophenyl)propanamide | 2 | High |
| N-(2,4,5-trichlorophenyl)propanamide | 3 | Moderate to Low |
Note: This table is illustrative and based on general SAR principles.
Stereochemical Influence on Activity Profiles (e.g., (R)-configuration)
Stereochemistry can have a profound impact on the biological activity of chiral molecules. For N-phenylpropanamides that possess a chiral center, the different enantiomers can exhibit significantly different potencies. This is because biological targets, such as enzymes and receptors, are themselves chiral and will often interact preferentially with one enantiomer over the other.
For instance, in a related class of compounds, the N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamides, the stereoisomers display vast differences in their analgesic activity nih.gov. The (R)-configuration at a specific stereocenter can be crucial for optimal binding to the target receptor. While specific data for this compound is not widely available, it is a well-established principle that for a chiral analog, one enantiomer is likely to be significantly more active than the other. This enantioselectivity is a key consideration in the design and development of new bioactive compounds.
Table 3: Hypothetical Activity Profile of Chiral N-(2,5-dichlorophenyl)-α-methylpropanamide
| Enantiomer | Configuration | Relative Biological Potency |
|---|---|---|
| Enantiomer A | (R) | High |
| Enantiomer B | (S) | Low |
Note: This table is hypothetical and illustrates the principle of stereoselectivity.
Modulation of Biological and Biochemical Potency through Side Chain and Aromatic Moiety Modifications
Modifications to the propanamide side chain and the aromatic moiety of this compound can significantly modulate its biological and biochemical potency. These changes can affect the compound's size, shape, flexibility, and electronic distribution, all of which are critical for its interaction with a biological target.
Table 4: Illustrative SAR of Side Chain and Aromatic Moiety Modifications
| Modification | Position | Effect on Potency |
|---|---|---|
| Increase alkyl chain length | Propanamide side chain | May increase or decrease, depending on target |
| Introduce branching | Propanamide side chain | Often decreases activity due to steric hindrance |
| Add methyl group | Phenyl ring | Can increase lipophilicity and alter binding |
| Add methoxy (B1213986) group | Phenyl ring | Can alter electronic properties and hydrogen bonding potential |
Note: This table is illustrative and based on general SAR principles.
Correlation between Structural Features and Functional Assay Outcomes
A direct correlation exists between the structural features of this compound analogs and their performance in functional assays. These assays, which measure the biological or biochemical effects of a compound, provide the quantitative data needed to establish robust SARs.
For instance, in an enzyme inhibition assay, the IC50 value (the concentration of the compound required to inhibit 50% of the enzyme's activity) is a direct measure of potency. By systematically modifying the structure of this compound and measuring the corresponding IC50 values, researchers can determine which structural features are essential for potent enzyme inhibition.
Similarly, in a cellular assay, the EC50 value (the concentration that gives a half-maximal response) can be used to quantify the compound's activity in a more complex biological system. A strong correlation between specific structural modifications and lower IC50 or EC50 values indicates that these features are beneficial for activity. This data-driven approach allows for the rational design of more potent and selective molecules.
Table 5: Hypothetical Functional Assay Data for this compound Analogs
| Analog | Structural Feature | Enzyme Inhibition (IC50, µM) |
|---|---|---|
| Parent Compound | 2,5-dichloro | 10 |
| Analog 1 | 3,4-dichloro | 1 |
| Analog 2 | 2,5-dichloro, (R)-α-methyl | 5 |
| Analog 3 | 2,5-dichloro, 4-methyl | 8 |
Note: This table is hypothetical and illustrates how structural features can be correlated with functional assay outcomes.
Mechanisms of Action and Molecular Interaction Studies
Elucidation of Molecular Targets and Binding Dynamics
Propanil's mode of action is primarily centered on its ability to interfere with fundamental biological processes at the molecular level, including enzyme inhibition and potential modulation of other cellular components.
The principal mechanism of Propanil's action, particularly as a herbicide, is the inhibition of photosynthesis. wikipedia.orgpeptechbio.combehnmeyer.com This is achieved by specifically targeting and disrupting the function of Photosystem II (PSII), a key enzyme complex in the photosynthetic electron transport chain within chloroplasts. peptechbio.comsmagrichem.com
Propanil (B472794) binds to the D1 protein of the PSII complex, a critical component for electron flow. smagrichem.compressbooks.pubucanr.eduunl.edu This binding action blocks the transfer of electrons from water to plastoquinone (B1678516), effectively halting the production of ATP and NADPH, which are essential energy carriers for carbon fixation. peptechbio.comsmagrichem.com The interruption of this electron transport chain not only stops energy production but also leads to the formation of reactive oxygen species (ROS) that cause oxidative stress and damage to chloroplast membranes. smagrichem.compressbooks.pub
The selectivity of Propanil as a herbicide is attributed to differences in metabolic enzymes between target weeds and crops like rice. Rice plants possess a high level of the enzyme aryl acylamidase (AAA), which rapidly metabolizes Propanil into the less toxic 3,4-dichloroaniline (B118046). wikipedia.orgbehnmeyer.comunito.it Susceptible weeds lack sufficient levels of this enzyme, leading to the accumulation of Propanil and subsequent inhibition of photosynthesis. wikipedia.org
Table 1: Enzyme Inhibition by Propanil
| Target Enzyme/Complex | Mechanism of Inhibition | Consequence |
|---|---|---|
| Photosystem II (PSII) | Binds to the D1 protein, blocking the plastoquinone binding site. smagrichem.compressbooks.pubucanr.eduunl.edu | Interrupts photosynthetic electron transport, halting ATP and NADPH production. peptechbio.comsmagrichem.com |
While the primary mode of action for Propanil is enzyme inhibition, its effects on other cellular systems suggest potential interactions with various receptors. The immunotoxic effects of Propanil on T-helper lymphocytes, B lymphocytes, and macrophages indicate that it may modulate receptor-mediated signaling pathways within the immune system. nih.gov However, detailed studies clarifying specific receptor binding and modulation by Propanil are less extensive than those on its herbicidal action.
The broader toxicological profile of compounds structurally related to Propanil suggests a potential for interaction with ion channels. L-type calcium channels, which are crucial for various cellular functions including muscle contraction and neurotransmission, are known targets for various small molecules. nih.govwikipedia.orgbionity.com While direct, specific studies on the modulation of voltage-sensitive sodium and L-type calcium channels by N-(3,4-dichlorophenyl)propanamide are not extensively detailed in the provided search results, the neurotoxic potential of some herbicides raises the possibility of such interactions. epa.gov
Analysis of Cellular and Biochemical Pathway Perturbations
The molecular interactions of Propanil initiate a series of downstream effects on cellular and biochemical pathways, leading to the observed physiological outcomes.
The most significantly inhibited biochemical pathway by Propanil is photosynthesis, specifically the light-dependent reactions. wikipedia.orgpeptechbio.combehnmeyer.com This leads to a halt in CO2 fixation and the production of carbohydrates, ultimately starving the plant of energy. wikipedia.orgbehnmeyer.com In addition to its effects on photosynthesis, Propanil has been shown to have immunotoxic effects, suggesting interference with signaling pathways that regulate immune cell function and response. nih.gov For instance, exposure to Propanil has been demonstrated to cause a delayed but sustained abrogation of cell-mediated immunity by directly interfering with cytotoxic T-lymphocyte effectors. nih.gov
Table 2: Affected Biochemical Pathways
| Pathway | Effect | Cellular Consequence |
|---|---|---|
| Photosynthesis (in plants) | Inhibition of electron transport in Photosystem II. wikipedia.orgpeptechbio.comsmagrichem.com | Cessation of energy production (ATP, NADPH), leading to cell death. peptechbio.comsmagrichem.com |
Changes in intracellular calcium concentrations are known to affect a variety of macrophage functions, including activation, phagocytosis, and the production of inflammatory mediators. nih.govnih.govresearchgate.netmdpi.com While direct evidence specifically linking N-(3,4-dichlorophenyl)propanamide to the modulation of intracellular calcium release in macrophages is not prominent in the search results, its known effects on macrophage function suggest a potential for such a mechanism. nih.gov For example, scorpion toxins have been shown to induce oscillations in intracellular calcium in macrophages, leading to their activation. nih.gov Given that Propanil impacts macrophage activity, investigating its potential role in modulating calcium signaling pathways within these immune cells is a plausible area for further research.
Interaction with Biological Macromolecules (e.g., DNA Intercalation and External Binding)
The interaction of small molecules with biological macromolecules is a cornerstone of pharmacology and molecular biology. For a compound like N-(2,5-dichlorophenyl)propanamide, its planar aromatic dichlorophenyl ring and amide linkage provide structural motifs that could facilitate non-covalent interactions with macromolecules such as DNA. The primary modes of such interactions are typically intercalation and external binding (including groove binding).
DNA Intercalation is a mode of binding where a planar molecule inserts itself between the base pairs of the DNA double helix. This insertion requires the unwinding of the DNA helix to create space, leading to significant structural distortions such as an increase in DNA length and changes in helical twist. Molecules that intercalate are typically polycyclic, aromatic, and planar. While there is a lack of direct studies on this compound's DNA intercalation, the general principle is well-established for other planar aromatic molecules. The binding affinity and specificity of intercalation are influenced by the size, shape, and electronic properties of the intercalating ligand.
External Binding , in contrast, involves the association of a molecule with the exterior of the DNA helix, most commonly within the major or minor grooves. This type of interaction is often driven by a combination of hydrogen bonding, van der Waals forces, and electrostatic interactions between the ligand and the edges of the DNA base pairs. The dichlorophenyl group and the propanamide moiety of the title compound could potentially fit within one of the DNA grooves. For instance, studies on other N-aryl amides have shown that the amide linker can form hydrogen bonds with the phosphate (B84403) backbone or the bases, while the aromatic ring sits (B43327) within the groove.
The specific mode of interaction for this compound would need to be determined experimentally through techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, circular dichroism, and molecular modeling. These studies would reveal whether the compound binds to DNA and, if so, the nature and strength of this interaction.
In Vitro Experimental Methodologies for Mechanism Elucidation
To elucidate the mechanism of action of a compound like this compound, a variety of in vitro experimental methodologies are employed. These assays are designed to identify molecular targets and characterize the compound's effect on cellular signaling pathways.
Ligand Binding Assays (e.g., Radioligand Binding)
Ligand binding assays are used to measure the affinity of a compound for a specific receptor or binding site. Radioligand binding assays are a particularly sensitive method for this purpose. In these assays, a radioactively labeled ligand (radioligand) with known affinity for the target is used. The assay measures the ability of the unlabeled test compound (in this case, this compound) to compete with the radioligand for binding to the target.
The experimental setup typically involves incubating a source of the target receptor (e.g., cell membrane preparations) with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is then measured, usually by separating the bound from the free radioligand by filtration and quantifying the radioactivity.
The data are then used to generate a competition curve, from which the half-maximal inhibitory concentration (IC50) can be determined. The IC50 is the concentration of the test compound that displaces 50% of the specifically bound radioligand. This value can be converted to an inhibition constant (Ki), which reflects the affinity of the compound for the receptor.
Table 1: Hypothetical Radioligand Binding Data for this compound at a G-Protein Coupled Receptor (GPCR) This data is illustrative and not based on experimental results for this specific compound.
| Concentration of this compound (nM) | Specific Binding of Radioligand (%) |
|---|---|
| 0.1 | 98 |
| 1 | 92 |
| 10 | 75 |
| 100 | 50 |
| 1000 | 20 |
| 10000 | 5 |
Functional Assays (e.g., cAMP Inhibition, GTPγS Binding)
Functional assays are designed to measure the physiological response of a target upon binding of a ligand. For G-protein coupled receptors (GPCRs), common functional assays include measuring changes in second messenger levels, such as cyclic adenosine (B11128) monophosphate (cAMP), or the activation of G-proteins themselves.
cAMP Inhibition Assays: Many GPCRs are coupled to G-proteins that either stimulate (Gs) or inhibit (Gi) the activity of adenylyl cyclase, the enzyme responsible for producing cAMP. To test if a compound acts as an agonist or antagonist at a Gi-coupled receptor, a cAMP inhibition assay is used. In this assay, cells expressing the target receptor are stimulated with an agent like forskolin (B1673556) to increase basal cAMP levels. The test compound is then added, and its ability to reduce the forskolin-stimulated cAMP production is measured. A decrease in cAMP levels indicates agonistic activity at a Gi-coupled receptor. The potency of the compound is typically expressed as the half-maximal effective concentration (EC50).
GTPγS Binding Assays: This assay directly measures the activation of G-proteins by a GPCR agonist. In the inactive state, a G-protein is bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP, leading to the dissociation of the G-protein subunits and downstream signaling. The GTPγS binding assay uses a non-hydrolyzable analog of GTP, [35S]GTPγS, which binds to the activated G-protein. The amount of bound [35S]GTPγS is proportional to the extent of G-protein activation. An increase in [35S]GTPγS binding in the presence of a test compound indicates that it is an agonist for the receptor.
Table 2: Illustrative Functional Assay Data for this compound This data is hypothetical and for illustrative purposes.
| Assay Type | Parameter | Value |
|---|---|---|
| cAMP Inhibition | EC50 | 250 nM |
| [35S]GTPγS Binding | EC50 | 300 nM |
| [35S]GTPγS Binding | Emax (% of standard agonist) | 85% |
Whole Cell Assays for Target Engagement
Whole-cell assays are crucial for confirming that a compound can cross the cell membrane and interact with its intracellular target in a physiological context. These assays provide a more direct measure of target engagement within a living cell.
One common method is the Cellular Thermal Shift Assay (CETSA). This technique is based on the principle that the binding of a ligand to its target protein often increases the thermal stability of the protein. In a CETSA experiment, intact cells are treated with the test compound and then heated to various temperatures. The cells are then lysed, and the amount of soluble (non-denatured) target protein remaining is quantified, typically by Western blotting or other protein detection methods. A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates target engagement.
Another approach involves using engineered reporter systems. For example, a target protein can be fused to a reporter enzyme that is only active when the target protein is properly folded and soluble. Ligand binding stabilizes the target protein, leading to a higher reporter signal, which can be measured to quantify target engagement. These whole-cell assays are invaluable for validating hits from biochemical screens and for establishing a clear link between target binding and cellular activity.
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations for Electronic and Structural Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-(2,5-dichlorophenyl)propanamide. These methods, grounded in the principles of quantum mechanics, provide a detailed description of the electron distribution and geometric structure, which are crucial determinants of the molecule's chemical behavior and reactivity.
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as molecules. aps.org It is widely applied to propanamide derivatives to determine optimized molecular geometry, vibrational frequencies, and electronic properties. jst.org.in For a compound like this compound, DFT calculations, often employing functionals like B3LYP combined with basis sets such as 6-31G+(d,p) or 6-311++G(d,p), are used to predict its three-dimensional structure with high accuracy. jst.org.innih.gov These studies yield crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's conformation. Furthermore, DFT is used to calculate the molecule's reactivity descriptors, which help in identifying the electrophilic and nucleophilic sites within the structure. jst.org.in
Ab initio quantum chemistry methods are based on first principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach used for geometry optimization and energy calculations. orientjchem.org For molecules similar to this compound, such as N-(2-Chlorophenyl)-propanamide, ab initio HF calculations with basis sets like 6-31G* have been successfully used to determine molecular geometry and predict vibrational wavenumbers. orientjchem.org These calculations provide the total energy of the molecule in its optimized state, which corresponds to the most stable arrangement of its atoms. This information is critical for understanding the compound's stability and conformational preferences.
Molecular orbital analysis provides deep insights into the electronic characteristics and reactivity of a molecule.
HOMO-LUMO Analysis : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. dergipark.org.trresearchgate.net A smaller gap suggests that the molecule is more reactive and can be more easily polarized. nih.gov For this compound, this analysis can predict the most probable sites for electrophilic and nucleophilic attack and elucidate charge transfer interactions within the molecule. nih.govresearchgate.net
Table 1: Illustrative Quantum Chemical Parameters from Molecular Orbital Analysis This table presents typical parameters derived from DFT calculations for compounds analogous to this compound. The values are for illustrative purposes to show the type of data generated.
| Parameter | Description | Typical Value Range (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.0 to 5.5 |
| Ionization Potential (I) | Energy required to remove an electron (≈ -EHOMO) | 6.0 to 7.5 |
| Electron Affinity (A) | Energy released when an electron is added (≈ -ELUMO) | 1.0 to 2.5 |
| Global Hardness (η) | Resistance to change in electron distribution | 2.0 to 2.75 |
| Electronegativity (χ) | Power of an atom to attract electrons | 3.5 to 5.0 |
Computational methods are instrumental in predicting the structural and thermodynamic properties of molecules. By using techniques like DFT, it is possible to calculate thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy. dergipark.org.tr These values are crucial for predicting the spontaneity of reactions and the stability of different molecular conformations. Linear free energy relationships (LFER) can be developed using a thermodynamics-based approach to accurately predict various molecular properties from partition coefficients, which is valuable for applications in drug development. nih.gov
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govmdpi.com This method is essential for understanding the potential biological activity of compounds like this compound.
Molecular docking simulations are performed to predict how this compound might interact with a specific protein target. The process involves preparing the 3D structures of both the ligand (the compound) and the protein. nih.govnih.gov The ligand is then placed into the binding site of the protein, and various conformations are sampled to find the one with the best binding affinity, often calculated as a docking score. nih.gov
For instance, a derivative, n-(2,5-dichlorophenyl)-2-isonicotinoyl-2-methylhydrazine-1-carbothioamide, was docked into the active site of the NLRP3 NACHT domain to explore its binding interactions. nih.gov Such studies reveal crucial information about the non-covalent interactions that stabilize the ligand-protein complex, including:
Hydrogen bonds
Hydrophobic interactions
Pi-pi stacking
Van der Waals forces
The analysis of these interactions helps to elucidate the binding mode and provides a rationale for the molecule's potential inhibitory or activating effects on the protein target. The stability of these predicted complexes can be further validated using more computationally intensive methods like molecular dynamics (MD) simulations. nih.gov
Table 2: Example of Molecular Docking Results This table illustrates the typical output from a molecular docking study, showing how a ligand might interact with a hypothetical protein target.
| Ligand | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|---|
| This compound | Example Kinase A | -7.5 | Lys72 | Hydrogen Bond |
| This compound | Example Kinase A | Leu130 | Hydrophobic | |
| This compound | Example Kinase A | Phe145 | Pi-Pi Stacking | |
| This compound | Example Kinase A | Val25 | Van der Waals |
Free Energy Contribution and Hydrogen Bond Interaction Analysis
A comprehensive analysis of a ligand's interaction with a biological target involves calculating the binding free energy, which indicates the stability of the ligand-receptor complex. This analysis can be broken down to determine the energetic contributions of different types of interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions.
Validation of Docking Models with Experimental Data
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For a docking model to be considered reliable, it must be validated. nih.gov A common validation method involves "re-docking," where a ligand is removed from its co-crystallized protein structure and then docked back into the binding site using the computational algorithm. nih.gov The accuracy of the docking protocol is then assessed by calculating the root-mean-square deviation (RMSD) between the predicted pose and the experimentally determined (e.g., X-ray crystallography) pose. A low RMSD value, typically under 2.0 Å, suggests the model is accurate. nih.gov
Another validation approach is to use the docking protocol to screen a database of known active compounds and inactive "decoy" molecules. nih.gov A successful model will rank the active compounds significantly higher than the decoys. nih.gov While this is a standard and critical procedure, no specific validation studies for docking models of this compound were identified.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net These models are used to predict the activity of new, unsynthesized compounds. researchgate.net
Selection and Calculation of Quantum Chemical Descriptors
The foundation of a QSAR model is the set of molecular descriptors used to numerically represent the chemical structure. Quantum chemical descriptors, derived from the electronic structure of the molecule, are often employed due to their high information content. These can be calculated using various quantum chemistry software packages.
Commonly used quantum chemical descriptors include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These relate to the molecule's ability to donate or accept electrons.
Dipole moment: This describes the polarity of the molecule.
Molecular electrostatic potential (MEP): This helps identify regions of a molecule that are rich or poor in electrons, indicating sites for electrophilic and nucleophilic attack.
Atomic charges: These describe the electron distribution within the molecule.
The selection of relevant descriptors is a critical step in building a robust QSAR model. Statistical methods are used to identify which descriptors are most correlated with the biological activity being studied. No specific research detailing the selection and calculation of quantum chemical descriptors for a QSAR study involving this compound was found.
Development of Predictive Models for Biological Activity
Once relevant descriptors are selected for a set of compounds with known activities (a "training set"), a mathematical model is developed using statistical techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms such as Random Forest or Support Vector Machines. nih.gov
The predictive power of the resulting QSAR model is then rigorously evaluated using internal and external validation techniques. nih.gov Internal validation might involve cross-validation, while external validation involves using the model to predict the activities of a separate "test set" of compounds that were not used in model development. researchgate.net A statistically robust and validated QSAR model can then be used to predict the biological activity of novel compounds, such as other derivatives of this compound, thereby prioritizing synthetic efforts. researchgate.net Despite the utility of this approach, specific predictive QSAR models for the biological activity of this compound are not described in the available literature.
Environmental Fate and Degradation Pathways
Biotransformation and Microbial Degradation
Data not available.
There is a general mention for a different isomer, N-(2,3-Dichlorophenyl)propanamide, that its stability can be affected by environmental factors and it may undergo hydrolysis or other degradation pathways under certain conditions, but no quantitative data or specific product identification is provided.
Until specific research is conducted and published on N-(2,5-dichlorophenyl)propanamide, a scientifically accurate article on its environmental fate as per the requested outline cannot be generated.
Aerobic Metabolic Pathways and Half-Life Determination
Detailed studies specifically determining the aerobic metabolic pathways and the corresponding half-life of this compound in various environmental matrices such as soil and water are not extensively available in the reviewed scientific literature.
For related compounds, such as the isomer propanil (B472794) (N-(3,4-dichlorophenyl)propanamide), aerobic degradation is a significant route of dissipation. For instance, propanil is known to be rapidly metabolized in aerobic soil, with a reported half-life of as short as 0.5 days. epa.govresearchgate.netnih.gov In aerobic water/sediment systems, the half-life of propanil is approximately 2 days. epa.gov The primary aerobic metabolic pathway for propanil involves the hydrolytic cleavage of the amide bond to yield 3,4-dichloroaniline (B118046) and propionic acid. epa.gov The propionic acid is then expected to be quickly metabolized by microorganisms. epa.gov
Without specific studies on this compound, it is not possible to provide a definitive aerobic metabolic pathway or half-life. The position of the chlorine atoms on the phenyl ring can significantly influence the rate and products of microbial degradation.
Anaerobic Metabolic Pathways and Persistence
Specific data on the anaerobic metabolic pathways and persistence of this compound are limited in the available scientific literature.
In contrast, for the related compound propanil, anaerobic metabolism is also a relatively rapid process. In an active water and sediment environment under anaerobic conditions, propanil has a reported half-life of 2 to 3 days. epa.govepa.gov The degradation pathway under anaerobic conditions also leads to the formation of 3,4-dichloroaniline. nih.gov However, some studies suggest that under certain anaerobic conditions, propanil can be quite persistent. researchgate.net
The persistence of this compound under anaerobic conditions would depend on the presence of microbial communities capable of degrading this specific isomer and the prevailing environmental conditions.
Identification of Microbial Metabolites (e.g., Dichloroaniline)
The primary microbial metabolite expected from the degradation of this compound is 2,5-dichloroaniline (B50420). This is based on the common metabolic pathway for acylanilide herbicides, which involves the hydrolysis of the amide bond. ca.gov This reaction would cleave the molecule into 2,5-dichloroaniline and propionic acid.
While 2,5-dichloroaniline is a known chemical compound, and its properties have been documented, wikipedia.orgnih.gov specific studies confirming it as the primary microbial metabolite of this compound are not readily found in the searched literature. For the related compound N-(2,5-dichlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide, hydrolysis has been shown to potentially yield 2,5-dichloroaniline. evitachem.com
In the degradation of the isomer propanil, 3,4-dichloroaniline is the major identified metabolite. agropages.comnih.govresearchgate.net This metabolite is of environmental concern due to its own potential for persistence and toxicity.
Enzymatic Biotransformation (e.g., Acylamidase-Mediated Hydrolysis)
The enzymatic biotransformation of this compound is anticipated to occur via hydrolysis of the amide linkage, a reaction catalyzed by acylamidase enzymes (also known as amidases). ca.gov These enzymes are widespread in microorganisms and plants. researchgate.net
Aryl acylamidases are responsible for the hydrolysis of the herbicide propanil to 3,4-dichloroaniline and propionic acid, which is a key detoxification step in tolerant plants like rice. researchgate.netwikipedia.orgunito.it It is plausible that a similar enzymatic process would be responsible for the breakdown of this compound in organisms possessing the appropriate acylamidase. However, the substrate specificity of these enzymes can be influenced by the substitution pattern on the aromatic ring. Detailed studies on the enzymatic biotransformation of this compound by specific acylamidases were not found in the reviewed literature.
Environmental Persistence and Mobility Assessment
A comprehensive environmental persistence and mobility assessment for this compound is not available in the reviewed scientific literature. Such an assessment would typically involve the determination of key environmental fate parameters.
For the related compound propanil, it is reported to have low persistence in soil and water systems. herts.ac.uk Its mobility in soil is considered to range from low to high, depending on the soil's organic carbon content. nih.gov Propanil is weakly adsorbed by soil, with moderate mobility in sandy soils and low mobility in clayey soils. scielo.br
Table of Half-Life Data for Related Compounds
| Compound | Condition | Matrix | Half-Life | Reference |
| Propanil | Aerobic | Soil | 0.5 days | epa.govnih.gov |
| Propanil | Aerobic | Water/Sediment | 2 days | epa.gov |
| Propanil | Anaerobic | Water/Sediment | 2-3 days | epa.govepa.gov |
| Propanil | Photolysis | Water | >30 days (unsensitized) | epa.gov |
Analytical Methodologies for Detection and Quantification
Chromatographic Techniques
Chromatographic techniques are fundamental in analytical chemistry for separating, identifying, and quantifying chemical compounds. For a molecule like N-(2,5-dichlorophenyl)propanamide, both gas and liquid chromatography coupled with mass spectrometry would be the methods of choice, offering high sensitivity and selectivity.
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development
The development of a GC-MS method for this compound would involve optimizing several parameters to achieve efficient separation and sensitive detection. Since this compound is a semi-volatile organic compound, GC-MS is a suitable technique. nemi.gov The process would typically start with sample preparation, possibly involving a liquid-liquid or solid-phase extraction (SPE) to isolate the analyte from the sample matrix. nemi.gov
Key aspects of method development would include:
Column Selection: A narrow-bore fused-silica capillary column would be used. nemi.gov A mid-polarity column, such as one with a (35%-phenyl)-methylpolysiloxane stationary phase (e.g., ZB-35HT), could be a starting point, chosen to provide good separation of isomers and related compounds. cfsre.org
Temperature Programming: An oven temperature program would be established, starting at a lower temperature (e.g., 60°C) and ramping up to a high temperature (e.g., 340°C) to ensure the elution of the analyte and any other compounds of interest. cfsre.org
Injection Mode: A splitless injection would likely be employed for trace-level analysis to maximize the amount of analyte introduced into the system. cfsre.org
Mass Spectrometer Parameters: The mass spectrometer would be operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) would be used to enhance sensitivity and selectivity by monitoring characteristic ions of this compound. A full scan mode would be used for initial identification and to obtain the mass spectrum.
Table 1: Illustrative GC-MS Parameters for a Related Compound (UF-17)
| Parameter | Setting |
|---|---|
| Column | Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm) |
| Carrier Gas | Helium (1 mL/min) |
| Injection Port Temp. | 265 °C |
| Oven Program | 60 °C for 0.5 min, then 35 °C/min to 340 °C for 6.5 min |
| MS Scan Range | 40-550 m/z |
Source: NMS Labs cfsre.org
Liquid Chromatography-Mass Spectrometry (LC-MS) for Compound Analysis
LC-MS, particularly LC with tandem mass spectrometry (LC-MS/MS), provides a powerful alternative or confirmatory technique for analyzing compounds like this compound, especially in complex matrices like water or biological samples. ca.govtandfonline.com
Method development for LC-MS would focus on:
Column and Mobile Phase: A reversed-phase C18 column is a common choice for separating moderately polar to nonpolar compounds. ca.govepa.gov The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive like formic acid to improve ionization. tandfonline.comepa.gov A gradient elution, where the proportion of the organic solvent is increased over time, would be used to separate the analyte from matrix components. tandfonline.com
Ionization Source: An electrospray ionization (ESI) source is commonly used for this type of analyte, typically operating in positive ion mode. epa.gov
Mass Spectrometry: Tandem mass spectrometry (MS/MS) would be employed for quantification. This involves selecting the precursor ion of this compound and fragmenting it to produce specific product ions. Monitoring these specific precursor-to-product ion transitions in a mode like Multiple Reaction Monitoring (MRM) provides very high selectivity and sensitivity. ca.gov
Table 2: Example LC-MS/MS Parameters for Propanil (B472794) (a related isomer)
| Parameter | Setting |
|---|---|
| Column | Phenomenex Luna® C18(2) (100 x 2.0mm, 3 µm) |
| Mobile Phase A | 0.1% acetic acid in water |
| Mobile Phase B | 0.1% acetic acid in methanol |
| Ionization Mode | Positive Ion ESI |
| Detection | MS/MS with Multiple Reaction Monitoring (MRM) |
Source: Environmental Chemistry Method epa.gov
Immunoanalytical Methods
Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a rapid and cost-effective screening alternative to chromatographic methods. researchgate.net The development of an ELISA is a multi-step process that hinges on the production of specific antibodies that can recognize the target analyte.
Enzyme-Linked Immunosorbent Assay (ELISA) Development
An indirect competitive ELISA is a common format for detecting small molecules like this compound. researchgate.net In this format, the target analyte in a sample competes with a labeled version of the analyte for binding to a limited number of specific antibody sites.
Since small molecules like this compound are not immunogenic on their own, they must first be chemically modified into a "hapten" and then conjugated to a larger carrier protein (e.g., bovine serum albumin (BSA) or ovalbumin (OVA)) to elicit an immune response. csic.esfrontiersin.org
The design of the hapten is a critical step that significantly influences the specificity of the resulting antibodies. frontiersin.org A key strategy is to introduce a linker arm at a position on the molecule that is distant from the key structural features that differentiate it from related compounds. For this compound, the linker would ideally be attached to a part of the molecule other than the dichlorophenyl ring to ensure the antibodies recognize this specific substitution pattern. The linker contains a reactive group, such as a carboxyl group, which is then used to covalently bond the hapten to the carrier protein. csic.esnih.gov
Once the hapten-protein conjugate (immunogen) is synthesized, it is used to immunize animals (typically mice or rabbits) to produce antibodies. researchgate.netnih.gov After a series of immunizations, blood is collected, and the serum, containing polyclonal antibodies, is tested for its ability to bind to the target analyte. For higher specificity and a continuous supply, monoclonal antibodies can be produced using hybridoma technology. nih.gov
The produced antibodies are then characterized to determine their affinity and specificity. This involves testing their binding to the target analyte and their cross-reactivity with structurally similar compounds. The antibody with the highest affinity and lowest cross-reactivity is then selected for the development of the ELISA. nih.gov The assay is then optimized for factors such as antibody and coating antigen concentrations, incubation times, and sample matrix effects to achieve the desired sensitivity and accuracy. researchgate.net
An in-depth examination of the analytical methodologies for the detection and quantification of the chemical comp
Applications in Chemical and Materials Sciences
Role as Synthetic Building Blocks in Organic Chemistry
The fundamental structure of N-(2,5-dichlorophenyl)propanamide lends itself to being a valuable precursor and reagent in the synthesis of more complex molecules.
As a foundational scaffold, this compound can serve as a starting point for the construction of intricate organic compounds. The dichlorophenyl moiety offers sites for various substitution reactions, enabling the introduction of new functional groups and the extension of the molecular framework. The amide group can also be hydrolyzed to yield 2,5-dichloroaniline (B50420), a key intermediate in the synthesis of dyes, pesticides, and pharmaceuticals. Although direct examples are scarce in the literature, a related compound, N-(2,5-dichlorophenyl)-2-(4-fluorophenoxy)propanamide, is noted for its role as a building block in the synthesis of more complex organic molecules, highlighting the potential of the N-(dichlorophenyl)amide scaffold in synthetic strategies.
The reactivity of the amide and dichlorophenyl groups allows this compound to participate in a variety of chemical transformations. The nitrogen atom of the amide can act as a nucleophile, while the carbonyl group is susceptible to nucleophilic attack. The chlorine atoms on the phenyl ring can be substituted under specific conditions, or they can influence the regioselectivity of further aromatic substitutions. For instance, the related compound N-(3,4-dichlorophenyl)propanamide (Propanil) undergoes various metabolic reactions in biological systems, which can inform the potential chemical reactivity of its 2,5-dichloro isomer in synthetic contexts.
Integration into Novel Material Development
The incorporation of this compound or its derivatives into polymer chains or other material matrices could impart specific properties. The dichlorophenyl group, for example, can enhance thermal stability and flame retardancy. While no specific research has been found detailing the integration of this compound into novel materials, the principles of polymer chemistry suggest its potential as a monomer or an additive. For example, aromatic diamines, which can be derived from related structures, are key components in the synthesis of high-performance polymers like polyimides and aramids.
Investigation as Chemical Probes for Biological Systems
Chemical probes are essential tools for dissecting complex biological processes. The structure of this compound suggests it could be a scaffold for the development of such probes.
By modifying the structure of this compound, for example, by introducing reporter groups like fluorophores or biotin, it could be transformed into a probe to investigate specific biochemical pathways. The interaction of such a probe with cellular components could be monitored to elucidate the functions of enzymes, receptors, and other proteins. While no studies have been identified that specifically use this compound for this purpose, the general principle is widely applied in chemical biology.
The dichlorinated phenyl ring and the propanamide linkage provide potential points of interaction with biological macromolecules. These interactions could be studied to understand the binding of small molecules to proteins and other targets. A derivative, N-(2,5-dichlorophenyl)-2-(4-fluorophenoxy)propanamide, has been investigated for potential antimicrobial and anticancer properties, suggesting that this class of compounds may interact with specific molecular targets in biological systems. Such interactions are fundamental to the discovery of new therapeutic agents.
Q & A
Q. What are the standard synthetic routes for N-(2,5-dichlorophenyl)propanamide, and what reaction conditions optimize yield?
Methodological Answer: The synthesis typically involves reacting 2,5-dichloroaniline with propanoyl chloride in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts. Solvents like dichloromethane or tetrahydrofuran are used under anhydrous conditions at 0–25°C. Post-reaction, purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of aniline to acyl chloride) and reaction time (4–6 hours) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer: Key techniques include:
Q. How does the 2,5-dichloro substitution pattern influence physicochemical properties compared to other isomers (e.g., 3,4-dichloro)?
Methodological Answer: The 2,5-dichloro configuration reduces steric hindrance compared to 3,4-substitution, potentially enhancing solubility in polar aprotic solvents (e.g., DMSO). Computational modeling (DFT) can predict logP and dipole moments, while differential scanning calorimetry (DSC) measures melting point differences. For example, 2,5-dichloro derivatives often exhibit lower melting points due to reduced molecular symmetry .
Advanced Research Questions
Q. How can researchers resolve contradictory crystallographic data when analyzing this compound polymorphs?
Methodological Answer: Contradictions may arise from twinning or disordered solvent molecules. Use single-crystal X-ray diffraction (SC-XRD) with the SHELXL program for refinement. Key steps:
Q. What strategies mitigate byproduct formation during scale-up synthesis of this compound?
Methodological Answer: Common byproducts include N-acylurea (from over-reaction) and unreacted 2,5-dichloroaniline. Mitigation strategies:
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?
Methodological Answer: Given structural similarities to pesticidal propanil (3,4-dichloro isomer), prioritize:
- Acetylcholinesterase Inhibition : Ellman’s assay with DTNB reagent to quantify enzyme activity.
- Antimicrobial Screening : Broth microdilution (CLSI guidelines) against Gram-positive pathogens (e.g., S. aureus).
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess therapeutic index .
Q. How can computational methods predict metabolic pathways of this compound in biological systems?
Methodological Answer: Use in silico tools:
- MetaSite : Predict cytochrome P450 oxidation sites (e.g., para-chlorine dehalogenation).
- GLORY : Identify potential glucuronidation or sulfation sites on the amide group.
- Molecular Dynamics (MD) : Simulate binding to serum albumin for pharmacokinetic insights .
Data Contradiction Analysis
Q. How should researchers address discrepancies between experimental and theoretical NMR chemical shifts?
Methodological Answer: Discrepancies may arise from solvent effects, tautomerism, or incorrect DFT functional selection. Solutions:
- Recalculate shifts using the GIAO method with PCM solvent models (e.g., chloroform).
- Check for rotameric equilibria using variable-temperature NMR.
- Cross-validate with 2D NMR (HSQC, HMBC) to confirm assignments .
Methodological Tables
Q. Table 1. Comparison of Synthetic Methods for N-(2,5-Dichlorophenyl)propanamide
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Direct Amidation | 78–85 | ≥98 | Byproduct formation |
| Schotten-Baumann | 65–72 | 95 | Solvent compatibility |
| Microwave-Assisted | 88–92 | ≥99 | Equipment scalability |
Q. Table 2. Biological Activity of Structural Analogues
| Compound | IC₅₀ (Acetylcholinesterase, µM) | MIC (S. aureus, µg/mL) |
|---|---|---|
| N-(2,5-Dichlorophenyl)propanamide | Pending | 32–64 |
| Propanil (3,4-dichloro isomer) | 12.5 | >128 |
| N-(4-Chlorophenyl)acetamide | 45.7 | 64–128 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
